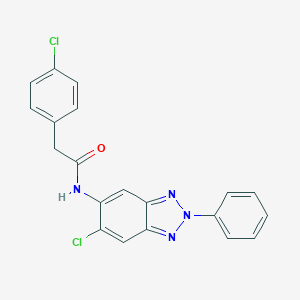![molecular formula C17H17ClN4O3 B283588 (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHMFL-FLT3-259 and is a potent inhibitor of FLT3 (FMS-like tyrosine kinase 3).
Mécanisme D'action
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile inhibits FLT3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins and ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has also been shown to have anti-inflammatory and anti-oxidant properties. It has been suggested that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile is its high potency and selectivity for FLT3. This makes it a valuable tool for studying the role of FLT3 in cancer and other diseases. However, the compound's low solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile. One area of interest is the development of more potent and selective FLT3 inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's anti-inflammatory and anti-oxidant properties for the treatment of neurodegenerative diseases. Finally, there is also potential for the use of this compound in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of (5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been described in several research papers. The most common method involves the reaction of 3-chloro-2-methylbenzohydrazide with 3-hydroxypropionitrile in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine-3-carbonitrile to yield the final product.
Applications De Recherche Scientifique
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been extensively studied for its potential applications in cancer treatment. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and other hematological malignancies. Inhibition of FLT3 has been shown to be an effective approach for the treatment of these cancers.
Propriétés
Formule moléculaire |
C17H17ClN4O3 |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN4O3/c1-10-12(9-19)16(24)22(7-4-8-23)17(25)15(10)21-20-14-6-3-5-13(18)11(14)2/h3,5-6,20,23H,4,7-8H2,1-2H3/b21-15- |
Clé InChI |
LZMGORVMUYBAEF-QNGOZBTKSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)N/N=C\2/C(=C(C(=O)N(C2=O)CCCO)C#N)C |
SMILES |
CC1=C(C=CC=C1Cl)NN=C2C(=C(C(=O)N(C2=O)CCCO)C#N)C |
SMILES canonique |
CC1=C(C=CC=C1Cl)NN=C2C(=C(C(=O)N(C2=O)CCCO)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(allyloxy)-5-chlorobenzyl]-N-(tert-butyl)amine](/img/structure/B283506.png)
![N-[3-(allyloxy)benzyl]-N-(2-phenylethyl)amine](/img/structure/B283508.png)
![3-{[2-(Allyloxy)-5-bromobenzyl]amino}benzoic acid](/img/structure/B283509.png)
![3-{[2-(Allyloxy)-5-chlorobenzyl]amino}benzoic acid](/img/structure/B283510.png)
![N-[2-(allyloxy)-5-bromobenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283511.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B283512.png)
![5-[[4-(1,3-benzothiazol-2-yl)phenyl]hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283513.png)
![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
![6-Methyl-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283517.png)
![6-Methyl-2-[(propanoylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283520.png)
![2-[(Acetylcarbamothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B283521.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B283524.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
